

# What is the structure of Methyl 1,4-oxazepane-2-carboxylate?

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## Compound of Interest

Compound Name: Methyl 1,4-oxazepane-2-carboxylate

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An In-Depth Technical Guide to the Structure of **Methyl 1,4-oxazepane-2-carboxylate**

## Executive Summary

**Methyl 1,4-oxazepane-2-carboxylate** is a heterocyclic compound featuring a seven-membered 1,4-oxazepane scaffold, a core structure of increasing interest in medicinal chemistry. This guide provides a detailed examination of its molecular structure, including its core components, stereochemistry, and conformational analysis. We will delve into the spectroscopic techniques used for its characterization, offering insights into how its three-dimensional architecture is elucidated and validated. This document is intended for researchers, chemists, and drug development professionals who utilize such scaffolds as building blocks for novel therapeutic agents.

## Introduction to the 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring is a seven-membered saturated heterocycle containing an oxygen atom at the 1-position and a nitrogen atom at the 4-position.<sup>[1]</sup> This arrangement distinguishes it from its constitutional isomers (e.g., 1,3-oxazepane) and imparts a unique set of physicochemical properties. Structurally, the 1,4-oxazepane system can be conceptualized as containing distinct ether and secondary amine functionalities within a flexible seven-membered ring.<sup>[2]</sup> This structural motif is considered a "privileged scaffold" because its derivatives have shown a wide range of biological activities, including potential as antimicrobial agents and therapeutics for central nervous system disorders.<sup>[3][4]</sup> **Methyl 1,4-oxazepane-2-carboxylate**

serves as a key chiral building block, providing a versatile entry point for the synthesis of more complex molecules.[3]

## Molecular Structure and Identification

The fundamental identity of **Methyl 1,4-oxazepane-2-carboxylate** is defined by its specific arrangement of atoms and bonds. The structure consists of the 1,4-oxazepane ring with a methyl carboxylate (-COOCH<sub>3</sub>) substituent at the C2 position, adjacent to the oxygen atom.

Caption: 2D structure of **Methyl 1,4-oxazepane-2-carboxylate** with atom numbering. \*C2 is a chiral center.

**Table 1: Chemical Identifiers**

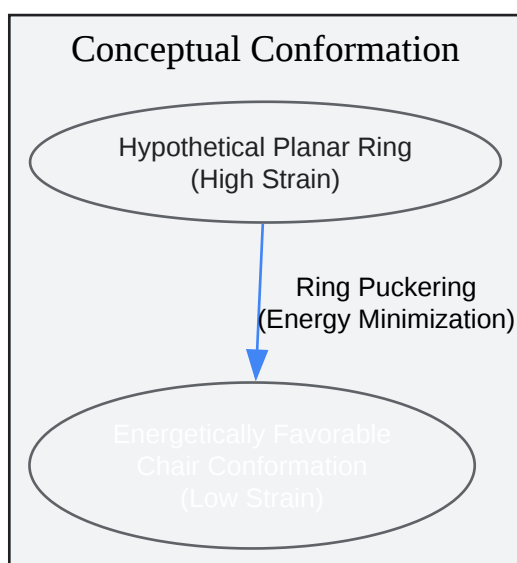
| Identifier                        | Value   | Source |
|-----------------------------------|---|--------|
| IUPAC Name                        | methyl 1,4-oxazepane-2-carboxylate                            | [3]    |
| CAS Number                        | 1141669-57-9 (Free Base)                                      |        |
| 2070896-56-7 (Hydrochloride Salt) | [3]   |        |
| Molecular Formula                 | C <sub>7</sub> H <sub>13</sub> NO <sub>3</sub>                |        |
| Molecular Weight                  | 159.18 g/mol  | [5]    |
| Canonical SMILES                  | COC(=O)C1CNCCCO1  | [3]    |
| InChI                             | InChI=1S/C7H13NO3/c1-10-7(9)6-5-8-3-2-4-11-6;/h6,8H,2-5H2,1H3 | [3]    |
| InChIKey                          | PGHHLDJHDDIJSA-UHFFFAOYSA-N                                   | [3]    |

## Detailed Structural Analysis

A thorough understanding of this molecule requires looking beyond its 2D representation to its three-dimensional conformation and stereochemistry.

## The 1,4-Oxazepane Core Conformation

Seven-membered rings are inherently non-planar and flexible. To minimize torsional and steric strain, the 1,4-oxazepane ring adopts a pseudo-chair or twist-chair conformation, with the chair form generally being the most energetically favorable.[1][4] This contrasts with the planar structure of aromatic rings or the rigid envelope/twist conformations of five-membered rings. The stability of the 1,4-oxazepane scaffold is enhanced by the 1,4-disposition of its heteroatoms, which creates stable, non-interacting ether and amine functionalities, unlike the more labile aminal-like linkage found in 1,3-oxazepanes.[2]



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Caption: The 1,4-oxazepane ring puckers to adopt a low-energy chair conformation.

## Stereochemistry at the C2 Position

The carbon atom at the 2-position (C2) is bonded to four different groups: the ring oxygen (O1), the ring nitrogen (N4, via C7 and C6), a hydrogen atom (not explicitly shown), and the methyl carboxylate group. This makes C2 a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images, or enantiomers:

- (R)-Methyl 1,4-oxazepane-2-carboxylate
- (S)-Methyl 1,4-oxazepane-2-carboxylate

The specific stereochemistry is critical in drug development, as enantiomers often exhibit different pharmacological activities and metabolic profiles. Synthesis of this compound often starts from chiral precursors, such as amino acids, to produce a single enantiomer.[3][4]

## Spectroscopic Characterization and Structural Elucidation

The precise structure and conformation of **Methyl 1,4-oxazepane-2-carboxylate** are confirmed through a combination of modern spectroscopic techniques. This multi-faceted approach provides a self-validating system for structural assignment.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the constitution and conformation of organic molecules.[4] A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

#### Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- **1D NMR Acquisition:** Acquire standard  $^1\text{H}$  and  $^{13}\text{C}\{^1\text{H}\}$  spectra to identify the types and number of protons and carbons.
- **2D NMR Acquisition:** Perform key 2D experiments:
  - $^1\text{H}$ - $^1\text{H}$  COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and map the connectivity of the ring's  $\text{CH}_2$  groups.
  - $^1\text{H}$ - $^{13}\text{C}$  HSQC/HMQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.
  - $^1\text{H}$ - $^{13}\text{C}$  HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations, which are crucial for connecting fragments (e.g., linking the ester methyl protons to the carbonyl carbon).

- $^1\text{H}$ - $^1\text{H}$  NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which provides definitive proof of conformation and relative stereochemistry.[4]

**Table 2: Predicted NMR Data**

| Atom(s)                      | Technique           | Expected Chemical Shift ( $\delta$ , ppm) | Key Information   |
|------------------------------|---------------------|---|---|
| -COOCH <sub>3</sub>          | $^1\text{H}$ NMR    | 3.6 - 3.8                                 | Sharp singlet, 3H integration.                            |
| Ring CH <sub>2</sub> protons | $^1\text{H}$ NMR    | 2.5 - 4.5                                 | Complex multiplets due to diastereotopicity and coupling. |
| C2-H                         | $^1\text{H}$ NMR    | 4.0 - 4.5                                 | Doublet of doublets, coupled to C3 protons.               |
| N-H                          | $^1\text{H}$ NMR    | 1.5 - 3.0                                 | Broad singlet, may exchange with D <sub>2</sub> O.        |
| C=O (Ester)                  | $^{13}\text{C}$ NMR | 170 - 175                                 | Carbonyl carbon, confirms ester presence.                 |
| -COOCH <sub>3</sub>          | $^{13}\text{C}$ NMR | 51 - 53                                   | Methyl carbon of the ester.                               |
| C2                           | $^{13}\text{C}$ NMR | 55 - 65                                   | Carbon of the stereocenter.                               |
| Ring CH <sub>2</sub> carbons | $^{13}\text{C}$ NMR | 40 - 75                                   | Multiple signals corresponding to the ring carbons.       |

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and assess the purity of the compound, often coupled with liquid chromatography (LC-MS).[3]

- Analysis: In electrospray ionization (ESI) positive mode, the compound is expected to be detected as its protonated molecular ion  $[M+H]^+$ .
- Expected m/z: For the free base ( $C_7H_{13}NO_3$ , MW = 159.18), the expected  $[M+H]^+$  ion would have a mass-to-charge ratio (m/z) of approximately 160.09.

## Synthesis and Reactivity Insights

Understanding the structure provides a foundation for predicting its chemical behavior and designing synthetic routes.

### General Synthetic Workflow

The synthesis of **Methyl 1,4-oxazepane-2-carboxylate** often involves the formation of the seven-membered ring through intramolecular cyclization. A common strategy begins with a protected amino acid derivative which undergoes reactions to build the necessary chain before a final ring-closing step.



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Caption: A generalized workflow for the synthesis of the 1,4-oxazepane core.

## Chemical Reactivity

The structure contains several reactive sites:

- Secondary Amine (N4): Can act as a nucleophile or a base. It can be alkylated, acylated, or participate in other N-centered reactions.
- Ester Group (C2): Susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be reduced or converted to an amide.

- Ether Linkage (O1): Generally stable, but can be cleaved under harsh acidic conditions.

## Conclusion

The structure of **Methyl 1,4-oxazepane-2-carboxylate** is defined by a flexible, low-strain seven-membered heterocyclic core bearing a chiral center at the C2 position. Its conformation is best described as a pseudo-chair, and its identity is rigorously confirmed by a combination of NMR and MS techniques. As a chiral building block, its defined stereochemistry and multiple functional handles make it a valuable intermediate for the synthesis of complex, biologically active molecules in the field of drug discovery.

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